Lp-PLA2-IN-1

Description

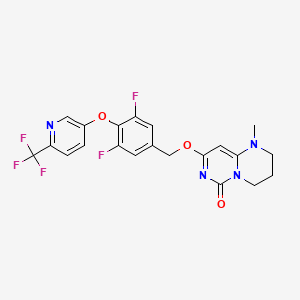

Structure

3D Structure

Properties

IUPAC Name |

8-[[3,5-difluoro-4-[6-(trifluoromethyl)pyridin-3-yl]oxyphenyl]methoxy]-1-methyl-3,4-dihydro-2H-pyrimido[1,2-c]pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F5N4O3/c1-29-5-2-6-30-18(29)9-17(28-20(30)31)32-11-12-7-14(22)19(15(23)8-12)33-13-3-4-16(27-10-13)21(24,25)26/h3-4,7-10H,2,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIGPJZJKXZSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN2C1=CC(=NC2=O)OCC3=CC(=C(C(=C3)F)OC4=CN=C(C=C4)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F5N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Nexus of Inflammation and Atherosclerosis: A Technical Guide to Lp-PLA2-IN-1 and its Role in Oxidized LDL Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoprotein-associated phospholipase A2 (Lp-PLA2) has emerged as a key therapeutic target in the management of atherosclerosis due to its central role in vascular inflammation. This enzyme, primarily associated with low-density lipoprotein (LDL), catalyzes the hydrolysis of oxidized phospholipids within LDL particles, generating potent pro-inflammatory and pro-atherogenic mediators. The inhibition of Lp-PLA2 presents a promising strategy to mitigate the inflammatory cascade that drives atherosclerotic plaque progression and instability. This technical guide provides an in-depth exploration of the novel inhibitor, Lp-PLA2-IN-1, detailing its mechanism of action, its impact on oxidized LDL (oxLDL) hydrolysis, and the experimental methodologies used to characterize its activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development focused on cardiovascular disease.

Introduction: The Role of Lp-PLA2 in Atherosclerosis

Lp-PLA2, also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In human plasma, approximately 80% of Lp-PLA2 is associated with LDL particles.[2] Within the arterial intima, LDL undergoes oxidative modification, providing a substrate for Lp-PLA2. The enzymatic action of Lp-PLA2 on oxidized phospholipids results in the production of lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA).[3] These products are key drivers of the inflammatory response in the vessel wall, promoting the recruitment of monocytes, their differentiation into macrophages, and the subsequent formation of foam cells, a hallmark of atherosclerotic lesions.[4] Elevated levels of Lp-PLA2 are strongly correlated with an increased risk of cardiovascular events, making it a critical biomarker and therapeutic target.[5]

This compound: A Potent Inhibitor of Oxidized LDL Hydrolysis

This compound is a potent and selective inhibitor of the Lp-PLA2 enzyme. While specific IC50 values for this compound are proprietary, compounds with a similar scaffold have demonstrated IC50 values in the nanomolar range, indicating high potency. For comparative purposes, other potent Lp-PLA2 inhibitors have reported IC50 values such as 14 nM for Lp-PLA2-IN-3 and 62-120 nM for Lp-PLA2-IN-2, depending on the assay.[6] A patent describing representative compounds of a similar class as this compound reported IC50 values in the range of 10-40 nM.[7]

Mechanism of Action

This compound acts as a direct inhibitor of the Lp-PLA2 enzyme, likely by binding to its active site and preventing the hydrolysis of its substrates, the oxidized phospholipids on LDL particles. This inhibition directly reduces the generation of the pro-inflammatory downstream products, lyso-PC and oxNEFA.

Quantitative Data on Lp-PLA2 Inhibition

The following table summarizes the inhibitory potency of various Lp-PLA2 inhibitors, providing a context for the expected efficacy of this compound.

| Inhibitor | IC50 Value | Assay Conditions |

| This compound (representative compounds) | 10 - 40 nM[7] | In vitro inhibition of recombinant Lp-PLA2[7] |

| Lp-PLA2-IN-2 | 120 nM | Recombinant human Lp-PLA2[6] |

| 62 nM | PED6 assay with Human Lp-PLA2[6] | |

| Lp-PLA2-IN-3 | 14 nM | Recombinant human Lp-PLA2[8] |

Signaling Pathway of Lp-PLA2 in Atherosclerosis

The signaling cascade initiated by Lp-PLA2 activity on oxidized LDL is a critical driver of atherosclerotic plaque formation and destabilization. The following diagram, generated using the DOT language, illustrates this pathway and the point of intervention for this compound.

Experimental Protocols

Preparation of Oxidized LDL (oxLDL)

Objective: To prepare oxidized LDL for use as a substrate in the Lp-PLA2 activity assay.

Materials:

-

Human LDL (commercially available or isolated from plasma)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper (II) sulfate (CuSO4) solution (5 mM in PBS)

-

PD-10 desalting columns

-

Dialysis tubing (10 kDa MWCO)

Protocol:

-

LDL Preparation: If starting from plasma, isolate LDL by ultracentrifugation. If using commercially available LDL, dialyze against PBS overnight at 4°C to remove any preservatives (e.g., EDTA).

-

Protein Concentration Determination: Determine the protein concentration of the LDL solution using a standard protein assay (e.g., BCA or Lowry assay). Adjust the concentration to 1 mg/mL with PBS.

-

Oxidation: Add CuSO4 solution to the LDL solution to a final concentration of 10 µM.

-

Incubation: Incubate the mixture at 37°C for 18-24 hours. The oxidation process can be monitored by measuring the formation of conjugated dienes at 234 nm using a spectrophotometer.

-

Termination of Oxidation: Stop the oxidation reaction by adding EDTA to a final concentration of 1 mM.

-

Purification: Remove the copper ions and other small molecules by dialyzing the oxLDL solution against PBS (3 changes of 1L PBS over 24 hours) at 4°C or by using a PD-10 desalting column.

-

Sterilization and Storage: Sterilize the final oxLDL solution by passing it through a 0.22 µm filter. Store at 4°C for short-term use (up to 1 week) or at -80°C for long-term storage.

Lp-PLA2 Activity Assay for Inhibitor Screening

Objective: To determine the inhibitory effect of this compound on the hydrolysis of a synthetic substrate by Lp-PLA2.

Materials:

-

Recombinant human Lp-PLA2

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

This compound (dissolved in DMSO)

-

Synthetic Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 50 µL of assay buffer, 25 µL of the diluted this compound or vehicle control (assay buffer with DMSO), and 25 µL of the recombinant Lp-PLA2 solution.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding 100 µL of the synthetic substrate solution to each well.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 30-60 minutes. The rate of the reaction is proportional to the increase in absorbance due to the release of the chromogenic product.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value of this compound.

Oxidized LDL Hydrolysis Assay

Objective: To measure the inhibitory effect of this compound on the hydrolysis of oxidized LDL, quantified by the reduction in lysophosphatidylcholine (lyso-PC) production.

Materials:

-

Prepared oxidized LDL (from protocol 4.1)

-

Recombinant human Lp-PLA2

-

This compound

-

Assay buffer

-

LC-MS/MS system for lyso-PC quantification

Protocol:

-

Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing assay buffer, a fixed concentration of oxLDL (e.g., 100 µg/mL), and varying concentrations of this compound or vehicle control.

-

Enzyme Addition: Add recombinant Lp-PLA2 to each tube to initiate the hydrolysis reaction.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).

-

Reaction Termination: Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol, 2:1 v/v).

-

Lipid Extraction: Perform a lipid extraction to isolate the lipid-containing organic phase.

-

Sample Preparation for LC-MS/MS: Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

-

Lyso-PC Quantification: Analyze the samples using a validated LC-MS/MS method to quantify the amount of lyso-PC produced in each reaction.

-

Data Analysis: Compare the levels of lyso-PC in the inhibitor-treated samples to the vehicle control to determine the percentage of inhibition of oxLDL hydrolysis by this compound.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for evaluating the efficacy of this compound, from substrate preparation to the assessment of its inhibitory effect on oxLDL hydrolysis.

Conclusion

This compound represents a potent tool for the investigation of the role of Lp-PLA2 in atherosclerosis and a promising lead compound for the development of novel anti-inflammatory therapies for cardiovascular disease. By directly inhibiting the hydrolysis of oxidized LDL, this compound can effectively reduce the production of key pro-inflammatory mediators, thereby disrupting a critical pathological pathway in atherogenesis. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued research and development of Lp-PLA2 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lp-PLA2 Test, Lp-PLA2 Cardiac Marker | Hipro Biotechnology [hipro.us]

- 4. Enhanced Expression of Lp-PLA2 and Lysophosphatidylcholine in Symptomatic Carotid Atherosclerotic Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clevelandheartlab.com [clevelandheartlab.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. | BioWorld [bioworld.com]

- 8. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Lp-PLA2 Inhibition on Lysophosphatidylcholine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibition on the production of lysophosphatidylcholine (LPC). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of the underlying biological processes. As a prime example of an Lp-PLA2 inhibitor, this guide will focus on darapladib, a well-characterized compound that has undergone extensive investigation.

Introduction to Lp-PLA2 and Lysophosphatidylcholine

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent enzyme that circulates in plasma, primarily bound to low-density lipoprotein (LDL) cholesterol. It plays a crucial role in the hydrolysis of oxidized phospholipids, leading to the generation of pro-inflammatory mediators, including lysophosphatidylcholine (LPC) and oxidized free fatty acids. Elevated levels of Lp-PLA2 activity are associated with an increased risk of atherosclerotic cardiovascular disease.

Lysophosphatidylcholines are a class of phospholipids that act as signaling molecules in various physiological and pathological processes. The production of LPC from phosphatidylcholine is a key step in the inflammatory cascade within the arterial wall, contributing to the development and progression of atherosclerosis. Therefore, inhibiting the activity of Lp-PLA2 presents a promising therapeutic strategy for mitigating vascular inflammation and its consequences.

Darapladib: A Case Study in Lp-PLA2 Inhibition

Darapladib is a potent and selective inhibitor of the Lp-PLA2 enzyme. It has been the subject of numerous preclinical and clinical studies to evaluate its efficacy in reducing cardiovascular events.

Quantitative Data on Darapladib's Efficacy

The following tables summarize the quantitative data on the inhibitory effect of darapladib on Lp-PLA2 activity and its impact on lysophosphatidylcholine levels.

Table 1: In Vitro and In Vivo Inhibitory Activity of Darapladib on Lp-PLA2

| Parameter | Value | Species/System | Reference |

| IC50 | 0.25 nM | Recombinant Human Lp-PLA2 | [1] |

| Plasma Lp-PLA2 Activity Inhibition (160 mg daily for 12 weeks) | ~66% | Human (Patients with CHD) | [2] |

| Plasma Lp-PLA2 Activity Inhibition (160 mg daily for 12 months) | 59% | Human (Patients with CHD) | |

| Plaque Lp-PLA2 Activity Inhibition (40 mg daily for 14 days) | 52% | Human (Carotid Endarterectomy Patients) | [3] |

| Plaque Lp-PLA2 Activity Inhibition (80 mg daily for 14 days) | 80% | Human (Carotid Endarterectomy Patients) | [3] |

Table 2: Effect of Darapladib on Lysophosphatidylcholine (LPC) Levels

| Treatment Group | Change in Arterial LPC Content | Species/System | Reference |

| Darapladib | Significant reduction in total arterial LPC content | Diabetic and Hypercholesterolemic Swine | [4] |

| Darapladib (40 mg and 80 mg daily for 14 days) | No significant difference in plaque LPC content | Human (Carotid Endarterectomy Patients) | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the Lp-PLA2 signaling pathway and a typical experimental workflow for evaluating an Lp-PLA2 inhibitor.

Caption: Lp-PLA2 signaling pathway and the inhibitory action of darapladib.

Caption: Experimental workflow for evaluating Lp-PLA2 inhibitors.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Lp-PLA2 Activity Assay

This protocol describes a common method for measuring Lp-PLA2 activity using a chromogenic substrate.

Objective: To determine the enzymatic activity of Lp-PLA2 in a given sample and to assess the inhibitory potential of compounds like darapladib.

Materials:

-

Recombinant human Lp-PLA2

-

Lp-PLA2 inhibitor (e.g., darapladib) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)

-

Chromogenic substrate, such as 2-thio-PAF or (N-((6-(2,4-dinitrophenyl)amino)hexanoyl)-2-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-pentanoyl)-1-hexadecanoyl-sn-glycero-3-phosphoethanolamine, triethylammonium salt (PED6)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for use with 2-thio-PAF substrate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

-

Preparation of Reagents: Prepare all reagents and solutions as required. Serially dilute the Lp-PLA2 inhibitor to create a range of concentrations for IC50 determination.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed amount of recombinant human Lp-PLA2 to each well. Add varying concentrations of the inhibitor (or vehicle control) to the wells. Incubate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Kinetic Measurement: Immediately begin measuring the change in absorbance over time using a microplate reader. The wavelength will depend on the substrate used (e.g., 412 nm for the product of DTNB reaction with the thiol released from 2-thio-PAF).

-

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve) for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Quantification of Lysophosphatidylcholine by LC-MS/MS

This protocol outlines the steps for extracting and quantifying LPC from biological samples using liquid chromatography-tandem mass spectrometry.[5][6][7][8]

Objective: To accurately measure the concentration of various LPC species in biological matrices such as plasma, serum, or tissue homogenates.

Materials:

-

Biological sample (e.g., plasma, serum, tissue homogenate)

-

Internal standards (e.g., a non-naturally occurring LPC species like LPC 17:0)

-

Extraction solvents (e.g., chloroform, methanol, isopropanol, hexane)

-

Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

-

C18 reversed-phase or normal-phase HPLC column

-

Mobile phase solvents (e.g., acetonitrile, methanol, water, with additives like formic acid or ammonium acetate)

Procedure:

-

Sample Preparation and Lipid Extraction:

-

Thaw frozen biological samples on ice.

-

Add a known amount of the internal standard to each sample.

-

Perform lipid extraction using a standard method such as the Folch or Bligh-Dyer method. This typically involves the addition of a mixture of chloroform and methanol to the sample, followed by vortexing and centrifugation to separate the organic (lipid-containing) and aqueous layers.

-

Carefully collect the organic layer containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phase solvents).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC system.

-

Separate the different lipid species using a suitable chromatographic gradient.

-

Introduce the eluent into the mass spectrometer.

-

Operate the mass spectrometer in a specific mode for LPC detection, typically using multiple reaction monitoring (MRM) or precursor ion scanning for the characteristic phosphocholine headgroup fragment at m/z 184.

-

-

Data Analysis:

-

Identify and quantify the different LPC species based on their retention times and specific mass transitions.

-

Calculate the concentration of each LPC species by comparing its peak area to the peak area of the internal standard and referencing a standard curve prepared with known amounts of LPC standards.

-

Conclusion

The inhibition of Lp-PLA2, as exemplified by the actions of darapladib, leads to a significant reduction in the activity of this pro-inflammatory enzyme. While the direct impact on circulating lysophosphatidylcholine levels requires further elucidation in human studies, preclinical data strongly suggest that inhibiting Lp-PLA2 can decrease the production of this key inflammatory mediator within the arterial wall. The experimental protocols and methodologies detailed in this guide provide a robust framework for researchers to further investigate the intricate relationship between Lp-PLA2, lysophosphatidylcholine, and cardiovascular disease, and to evaluate the therapeutic potential of novel Lp-PLA2 inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of Darapladib Treatment on Endarterectomy Carotid Plaque Lipoprotein-Associated Phospholipase A2 Activity: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of lysophosphatidylcholine species by high-throughput electrospray ionization tandem mass spectrometry (ESI-MS/MS) [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Lysophosphatidylcholine Species by High-Throughput Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Structural Analysis of the Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibitor Binding Pocket

For Researchers, Scientists, and Drug Development Professionals

Introduction: Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes underlying atherosclerosis.[1][2] Secreted primarily by inflammatory cells like macrophages, Lp-PLA2 associates with lipoprotein particles and hydrolyzes oxidized phospholipids to generate pro-inflammatory mediators, such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3][4] This activity promotes the development of unstable, rupture-prone atherosclerotic plaques, making Lp-PLA2 a compelling therapeutic target for cardiovascular disease.[3][5]

This guide provides an in-depth technical overview of the structural features of the Lp-PLA2 inhibitor binding pocket. As specific data for a compound named "Lp-PLA2-IN-1" is not available in public literature, this analysis will focus on the well-characterized interactions of potent inhibitors like Darapladib and others for which structural and quantitative data have been published.

Architecture of the Lp-PLA2 Inhibitor Binding Pocket

The binding site of Lp-PLA2 is a large, open, and predominantly hydrophobic pocket capable of accommodating a variety of ligands.[6][7] Its structure and mechanism show features of both phospholipases and neutral lipases.[7] Key architectural features that are critical for inhibitor design include the catalytic triad, an oxyanion hole, and a dynamic allosteric gate.

Catalytic Triad and Oxyanion Hole: The active site contains a catalytic triad composed of Ser273, His351, and Asp296.[7] Ser273 acts as the nucleophile for ester hydrolysis. The catalytic machinery is supported by an oxyanion hole, formed by the backbone amide groups of Leu153 and Phe274, which stabilizes the tetrahedral intermediate during catalysis.[7] Many inhibitors are designed with a carbonyl or sulfonyl group that occupies this oxyanion hole to form crucial hydrogen bonds.[7]

Allosteric Gate and Conformational Change: A critical feature governing access to the active site is a flexible "gate" region. This gate, comprising the peptide region from residues 100 to 130, consists of two α-helices connected by a loop.[8] Molecular dynamics simulations have shown that this gate is typically in a "closed" state. However, upon binding to a phospholipid membrane, the enzyme undergoes a conformational change that opens this gate, increasing the active site volume from approximately 900 ų to 2,000 ų.[8] Potent inhibitors can exploit this mechanism by binding to and stabilizing the "closed" conformation, effectively blocking substrate access.[8]

Hydrophobic and Headgroup Sub-pockets: The active site is divided into a hydrophilic region that binds the phospholipid headgroup and a hydrophobic region for the acyl chains.[8] Mutagenesis and simulation studies have identified Arg218, Gln211, and Glu214 as key residues in binding the phospholipid headgroup.[8] A smaller, distinct pocket accommodates the sn-2 fatty acid chain, with residues like His151 and Tyr160 playing a role in substrate specificity.[8][9]

Quantitative Data for Lp-PLA2 Inhibitors

The development of potent Lp-PLA2 inhibitors has been guided by quantitative measurements of their inhibitory activity and structural characterization. The table below summarizes potency data for selected inhibitors.

| Inhibitor | Target Species | IC50 (nM) | Assay Type | Reference |

| Darapladib | Human (recombinant) | 0.25 | DNPG Assay | [10] |

| SB-402564 | Not Specified | 0.2 | Not Specified | |

| HT-01 | Mouse | 39 | Activity-Based Probe | [11] |

| JMN4 | Mouse (recombinant) | <10 | Activity-Based Probe | [11] |

| JMN4 | Human (recombinant) | ~25 | Activity-Based Probe | [11] |

| Compound 25 | Human | 10 (GIIA), 40 (GV) | Enzyme Assay | [10] |

Table 1: Inhibitory potency (IC50) of various small-molecule inhibitors against Lp-PLA2.

Structural insights have been greatly enhanced by X-ray crystallography. The following table lists key data from select Protein Data Bank (PDB) entries for human Lp-PLA2 in complex with inhibitors.

| PDB ID | Inhibitor Type | Resolution (Å) | Key Feature | Reference |

| 5YE7 | Novel Sulfonamide | 2.31 | Structure-guided discovery from a fragment hit. | [12] |

| 5LZ2 | Lactam | 2.10 | Optimization from a fragment with no initial bioactivity. | [13] |

Table 2: Structural data from X-ray crystallography of Lp-PLA2-inhibitor complexes.

Experimental Protocols for Structural Analysis

A multi-faceted approach combining crystallography, mass spectrometry, and enzyme kinetics is typically employed to elucidate the structural basis of inhibitor binding.

X-Ray Crystallography of Lp-PLA2-Inhibitor Complexes

This method provides high-resolution static snapshots of the inhibitor bound within the active site, revealing key molecular interactions.

-

Protein Expression and Purification: Recombinant human Lp-PLA2 is expressed, typically in E. coli or insect cell systems, and purified to homogeneity using chromatographic techniques.

-

Co-crystallization: The purified Lp-PLA2 is incubated with a molar excess of the inhibitor to ensure complex formation. This complex is then subjected to crystallization screening using various precipitants, buffers, and temperatures.

-

Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected as the crystal is rotated.

-

Structure Solution and Refinement: The crystal structure is solved using molecular replacement with a known Lp-PLA2 structure as a search model. The inhibitor is then manually built into the electron density map, and the entire complex is refined to produce the final atomic coordinates.[12][13]

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique to probe protein conformational dynamics and map ligand binding sites in solution.[14][15] It measures the rate at which backbone amide hydrogens exchange with deuterium when the protein is placed in a D₂O buffer.[16]

-

Deuterium Labeling: Two parallel experiments are run. In the first, apo-Lp-PLA2 is diluted into a deuterated buffer for various time points (seconds to hours). In the second, the Lp-PLA2-inhibitor complex is subjected to the same labeling conditions.[17]

-

Quenching: The exchange reaction is rapidly stopped (quenched) by lowering the pH to ~2.5 and the temperature to ~0°C. These conditions significantly slow the back-exchange of deuterium for hydrogen.[14]

-

Proteolysis: The quenched sample is immediately injected into an HPLC system containing an in-line protease column (e.g., pepsin). The protein is digested into smaller peptides at low temperature.[16]

-

LC-MS Analysis: The resulting peptides are separated by reverse-phase chromatography and analyzed by a high-resolution mass spectrometer.

-

Data Analysis: The mass of each peptide is measured. Peptides from the inhibitor-bound complex that show a reduction in deuterium uptake compared to the apo-protein are identified. These regions of protection correspond to the inhibitor binding site or areas that undergo a conformational change upon binding.[15]

Lp-PLA2 Enzyme Inhibition Assay

Enzymatic assays are crucial for quantifying inhibitor potency (e.g., IC50). A common method uses a chromogenic substrate.

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 7.2).

-

Lp-PLA2 enzyme solution.

-

Chromogenic substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP) or 2-thio-PAF.[18]

-

Inhibitor stock solution, serially diluted to various concentrations.

-

-

Procedure:

-

The inhibitor dilutions are pre-incubated with the Lp-PLA2 enzyme in a microplate well for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[18]

-

The enzymatic reaction is initiated by adding the chromogenic substrate to each well.

-

The plate is placed in a spectrophotometric plate reader, and the absorbance is measured kinetically at the appropriate wavelength (e.g., 405-414 nm) over time.[18]

-

-

Data Analysis: The rate of reaction (change in absorbance over time) is calculated for each inhibitor concentration. The rates are normalized relative to a no-inhibitor control, and the resulting data is fitted to a dose-response curve to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[10]

Visualization of Pathways and Workflows

Lp-PLA2 Pro-inflammatory Signaling in Atherosclerosis

The following diagram illustrates the pathological role of Lp-PLA2 in the arterial wall, leading to inflammation and the progression of atherosclerosis.

Caption: Pro-inflammatory cascade initiated by Lp-PLA2 in atherosclerosis.

Experimental Workflow for Structural Analysis

This workflow outlines the integrated experimental and computational approach for characterizing the Lp-PLA2 binding pocket.

Caption: Integrated workflow for inhibitor characterization.

Schematic of the Lp-PLA2 Inhibitor Binding Pocket

This diagram illustrates the key functional regions of the binding pocket and their interaction with a representative inhibitor.

Caption: Key functional regions of the Lp-PLA2 inhibitor binding site.

References

- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipoprotein-associated phospholipase A(2) and atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lp-PLA2 Inhibition—The Atherosclerosis Panacea? [mdpi.com]

- 5. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipoprotein-associated phospholipase A2: A paradigm for allosteric regulation by membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective inhibitors and tailored activity probes for lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 16. Mapping Protein-Ligand Interactions with Proteolytic Fragmentation, Hydrogen/Deuterium Exchange-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Lp-PLA2 Inhibitors: A Technical Guide

Disclaimer: Information regarding a specific compound designated "Lp-PLA2-IN-1" is not publicly available. This guide provides a comprehensive overview of the discovery and development history of Lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, with a focus on the well-characterized inhibitor darapladib as a representative example. The principles and methodologies described are broadly applicable to the research and development of novel Lp-PLA2 inhibitors.

Introduction to Lp-PLA2 as a Therapeutic Target

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] In humans, it is encoded by the PLA2G7 gene.[2] The enzyme circulates in the plasma primarily bound to low-density lipoprotein (LDL) and, to a lesser extent, high-density lipoprotein (HDL).[3] Lp-PLA2 hydrolyzes oxidized phospholipids in LDL particles, producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[3][4] These products are implicated in the pathogenesis of atherosclerosis by promoting inflammation, endothelial dysfunction, and the formation of unstable plaques.[4][5] Consequently, inhibiting the activity of Lp-PLA2 has been a therapeutic strategy aimed at reducing cardiovascular events.[6][7]

The Discovery of Lp-PLA2 Inhibitors

The development of Lp-PLA2 inhibitors has been an area of active research. One of the most extensively studied inhibitors is darapladib, developed by GlaxoSmithKline. The discovery of darapladib and other related inhibitors often follows a typical drug discovery paradigm involving high-throughput screening, lead optimization, and subsequent preclinical and clinical evaluation. For instance, a series of pyrimidin-4(1H)-one derivatives were identified as potent Lp-PLA2 inhibitors.[8]

Signaling Pathway of Lp-PLA2 in Atherosclerosis

The signaling pathway involving Lp-PLA2 in the context of atherosclerosis is a key area of study for understanding its role in disease and the mechanism of action of its inhibitors.

Caption: Lp-PLA2 signaling pathway in atherosclerosis and the inhibitory action of darapladib.

Preclinical and Clinical Development of Darapladib: A Case Study

Darapladib has undergone extensive preclinical and clinical evaluation. Preclinical studies in diabetic and hypercholesterolemic pig models demonstrated that darapladib reduced the necrotic core area of atherosclerotic plaques and decreased markers of inflammation.[6][9]

Quantitative Data from Preclinical and Clinical Studies

| Parameter | Species/Study Population | Dose/Concentration | Result | Reference |

| Preclinical | ||||

| Lp-PLA2 Activity Reduction (Plasma) | Diabetic/Hypercholesterolemic Pigs | 10 mg/kg/day | 89% reduction | [9] |

| Necrotic Core Area Reduction | Diabetic/Hypercholesterolemic Pigs | 10 mg/kg/day | Significant reduction | [5] |

| Clinical (Phase II) | ||||

| Lp-PLA2 Activity Inhibition (Plasma) | Patients with CHD | 40 mg/day | ~43% reduction | [9] |

| 80 mg/day | ~55% reduction | [9] | ||

| 160 mg/day | ~66% reduction | [9] | ||

| IL-6 Reduction | Patients with CHD | 160 mg/day | 12.6% decrease | [9] |

| hs-CRP Reduction | Patients with CHD | 160 mg/day | 13.0% decrease | [9] |

Experimental Protocols

In Vitro Lp-PLA2 Inhibition Assay

A common method to assess the inhibitory activity of a compound against Lp-PLA2 is a fluorometric or colorimetric assay.

Principle: The assay measures the enzymatic activity of Lp-PLA2 using a synthetic substrate that releases a fluorescent or chromogenic product upon hydrolysis. The reduction in signal in the presence of an inhibitor is proportional to its potency.

Protocol:

-

Recombinant human Lp-PLA2 is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or darapladib) in an appropriate buffer system for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of a substrate, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine.

-

The plate is incubated for a specific time (e.g., 60 minutes) at 37°C.

-

The reaction is stopped, and the absorbance or fluorescence is measured using a plate reader at the appropriate wavelength.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for Lp-PLA2 Inhibitor Discovery

The discovery and development of a novel Lp-PLA2 inhibitor follows a structured workflow from initial concept to clinical evaluation.

Caption: General workflow for the discovery and development of Lp-PLA2 inhibitors.

Conclusion

The inhibition of Lp-PLA2 remains a topic of interest in the quest for novel cardiovascular therapies. While the clinical development of darapladib did not ultimately lead to its approval for reducing cardiovascular events, the extensive research has provided valuable insights into the role of Lp-PLA2 in atherosclerosis and the methodologies for discovering and evaluating its inhibitors. The quest for new, more effective Lp-PLA2 inhibitors continues, building on the foundational knowledge gained from compounds like darapladib. Future research may focus on identifying patient populations that could benefit most from Lp-PLA2 inhibition or exploring novel chemical scaffolds with improved pharmacological properties.

References

- 1. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. labcorp.com [labcorp.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. | BioWorld [bioworld.com]

- 9. mdpi.com [mdpi.com]

In Vitro Characterization of Lp-PLA2-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Lp-PLA2-IN-1, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). This document details the biochemical properties of the target, experimental methodologies for its characterization, and the broader context of the Lp-PLA2 signaling pathway in disease.

Data Presentation: Inhibitory Potency of Lp-PLA2 Inhibitors

While specific quantitative data for the in vitro inhibition of Lp-PLA2 by this compound is not publicly available in the reviewed literature, this section provides a comparative summary of the inhibitory potency of other well-characterized Lp-PLA2 inhibitors. This data is essential for benchmarking and understanding the potency landscape of compounds targeting this enzyme.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Lp-PLA2 | Not Specified | Data Not Available | [1] |

| Darapladib | Recombinant Human Lp-PLA2 | Enzymatic Assay | < 50 nM | [2] |

| Rilapladib | Lp-PLA2 | Not Specified | Not Specified (potent inhibitor) | [3] |

| Lp-PLA2-IN-3 | Recombinant Human Lp-PLA2 | Not Specified | 14 nM | [4] |

| Pyrimidinone Derivatives | Recombinant Lp-PLA2 | In Vitro Inhibition | 10-40 nM | [5] |

Experimental Protocols: In Vitro Lp-PLA2 Inhibition Assay

The following protocol describes a representative method for determining the in vitro inhibitory activity of a test compound, such as this compound, against Lp-PLA2. This colorimetric assay utilizes a synthetic substrate that releases a chromophore upon cleavage by Lp-PLA2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human Lp-PLA2.

Materials:

-

Recombinant Human Lp-PLA2[6]

-

Lp-PLA2 Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, 1 mM EGTA, pH 7.4)

-

Test Compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Lp-PLA2 Substrate: 2-thio Platelet-Activating Factor (2-thio-PAF)

-

Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-414 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Create a serial dilution of the test compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare a working solution of recombinant human Lp-PLA2 in the assay buffer.

-

Prepare a working solution of 2-thio-PAF in the assay buffer.

-

Prepare a working solution of DTNB in the assay buffer.

-

-

Assay Protocol:

-

To each well of a 96-well microplate, add the following in order:

-

20 µL of assay buffer (for blank and control wells) or 20 µL of the test compound at various concentrations.

-

20 µL of the Lp-PLA2 enzyme solution.

-

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Add 10 µL of the DTNB solution to all wells.

-

Initiate the enzymatic reaction by adding 150 µL of the 2-thio-PAF substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

Subtract the rate of the blank (no enzyme) from all other rates.

-

Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (enzyme and substrate only).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Visualizations: Signaling Pathways and Experimental Workflows

Lp-PLA2 Signaling Pathway in Atherosclerosis

The following diagram illustrates the pro-inflammatory role of Lp-PLA2 in the development of atherosclerosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet aggregation unchanged by lipoprotein-associated phospholipase A₂ inhibition: results from an in vitro study and two randomized phase I trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Lipoprotein-associated Phospholipase A2 (Lp-PLA2) antigen | Medix Biochemica [medixbiochemica.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Lp-PLA2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a calcium-independent serine lipase.[1] Primarily associated with low-density lipoprotein (LDL) particles in the blood, Lp-PLA2 hydrolyzes oxidized phospholipids in LDL, producing pro-inflammatory and pro-atherogenic products like lysophosphatidylcholine and oxidized free fatty acids.[2][3] These byproducts contribute to the formation of atherosclerotic plaques, making Lp-PLA2 a significant biomarker and therapeutic target for cardiovascular diseases.[1][3]

Lp-PLA2-IN-1 is a selective inhibitor of the Lp-PLA2 enzyme. By blocking the enzyme's activity, this compound aims to reduce the production of these inflammatory mediators, thereby mitigating the progression of atherosclerosis.[3] These application notes provide a detailed protocol for the in vitro assessment of this compound's inhibitory activity.

Signaling Pathway of Lp-PLA2 in Atherosclerosis

Lp-PLA2 plays a crucial role in the inflammatory cascade within the vascular wall, contributing to the development and instability of atherosclerotic plaques. The following diagram illustrates the signaling pathway involving Lp-PLA2.

Caption: Signaling pathway of Lp-PLA2 in atherosclerosis and the inhibitory action of this compound.

Experimental Protocols

In Vitro Lp-PLA2 Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the enzymatic activity of Lp-PLA2 and to evaluate the inhibitory potential of this compound. The principle of this assay is based on the hydrolysis of a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, by Lp-PLA2, which produces a colored product, 4-nitrophenol. The rate of 4-nitrophenol formation is monitored spectrophotometrically and is directly proportional to the Lp-PLA2 activity.[4]

Materials and Reagents:

-

Recombinant human Lp-PLA2 enzyme

-

This compound (or other inhibitors like Darapladib for comparison)

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4)

-

Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

Caption: Workflow for the in vitro Lp-PLA2 inhibition assay.

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Dilute the recombinant human Lp-PLA2 enzyme in assay buffer to the desired working concentration.

-

Prepare the substrate solution in the assay buffer.

-

-

Assay Protocol:

-

Add 10 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.

-

Add 80 µL of the diluted Lp-PLA2 enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 10 to 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation

The inhibitory activity of this compound can be summarized in the following tables. For comparative purposes, data for a known Lp-PLA2 inhibitor, Darapladib, is also included.[4]

Table 1: Inhibition of Lp-PLA2 Activity by this compound

| This compound Concentration (nM) | Average Reaction Rate (mOD/min) | % Inhibition |

| 0 (Vehicle) | 15.0 | 0 |

| 1 | 13.5 | 10 |

| 10 | 9.0 | 40 |

| 50 | 4.5 | 70 |

| 100 | 2.2 | 85 |

| 500 | 0.8 | 95 |

Table 2: Comparative IC50 Values of Lp-PLA2 Inhibitors

| Inhibitor | In Vitro IC50 (nM) |

| This compound | ~25 (Calculated from dose-response curve) |

| Darapladib | < 50[4] |

Conclusion

The provided protocol offers a robust method for the in vitro evaluation of Lp-PLA2 inhibitors such as this compound. By following this detailed procedure, researchers can accurately determine the potency of novel compounds in inhibiting Lp-PLA2 activity. This is a critical step in the drug discovery and development process for new therapies targeting cardiovascular diseases. The use of a well-characterized inhibitor like Darapladib as a positive control is recommended to ensure the validity of the assay results.

References

- 1. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labcorp.com [labcorp.com]

- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lp-PLA2 Inhibition in In Vivo Mouse Models of Atherosclerosis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with atherosclerosis. It hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][2][3] These products contribute to the recruitment of inflammatory cells, endothelial dysfunction, and the formation of unstable atherosclerotic plaques.[1][2][4] Inhibition of Lp-PLA2 is therefore a promising therapeutic strategy to mitigate atherosclerosis. This document provides detailed protocols and data for the use of an Lp-PLA2 inhibitor in in vivo mouse models of atherosclerosis, using darapladib as a well-documented example.

Data Presentation

The following tables summarize quantitative data from studies using the Lp-PLA2 inhibitor darapladib in mouse models of atherosclerosis.

Table 1: Dosage and Administration of Darapladib in Mouse Models

| Parameter | Details | Mouse Model | Reference |

| Inhibitor | Darapladib | LDLR-deficient | [5] |

| Dosage | 50 mg/kg/day | LDLR-deficient, ApoE-deficient | [5][6][7] |

| Administration Route | Oral gavage (p.o.) | LDLR-deficient, ApoE-deficient | [5][6][7] |

| Vehicle | Saline or 0.5% CMC-Na in DMSO | LDLR-deficient, ApoE-deficient, C57BL/6J | [5][7][8] |

| Treatment Duration | 6 weeks | LDLR-deficient, ApoE-deficient | [5][6][7] |

Table 2: Efficacy of Darapladib in Atherosclerosis Mouse Models

| Parameter | Vehicle Control Group | Darapladib-Treated Group | Percent Change | Mouse Model | Reference |

| Serum Lp-PLA2 Activity | Increased after high-fat diet | >60% inhibition | >60% reduction | LDLR-deficient, ApoE-deficient | [5][6] |

| Atherosclerotic Plaque Area | Established plaques | Significantly reduced | - | LDLR-deficient, ApoE-deficient | [5][6] |

| hs-CRP Levels | Elevated | Significantly reduced | - | LDLR-deficient, ApoE-deficient | [5][6] |

| IL-6 Levels | Elevated | Significantly reduced | - | LDLR-deficient, ApoE-deficient | [5][6] |

| MCP-1 Gene Expression | High | Remarkably reduced | - | LDLR-deficient | [5] |

| VCAM-1 Gene Expression | High | Remarkably reduced | - | LDLR-deficient | [5] |

| TNF-α Gene Expression | High | Lower expression | - | ApoE-deficient | [7] |

| Macrophage Content in Plaques | High | Decreased | - | ApoE-deficient | [7] |

| Collagen Content in Plaques | - | Increased | - | ApoE-deficient | [7] |

Experimental Protocols

Protocol 1: Induction of Atherosclerosis in Mice

This protocol describes the induction of atherosclerosis in Low-Density Lipoprotein Receptor (LDLR)-deficient or Apolipoprotein E (ApoE)-deficient mice, which are standard models for this disease.

Materials:

-

6-week-old male LDLR-deficient or ApoE-deficient mice

-

Atherogenic high-fat diet (e.g., containing 21% fat and 0.15% cholesterol)

-

Standard chow

-

Animal housing facilities

Procedure:

-

Acclimate the 6-week-old mice to the animal facility for one week with free access to standard chow and water.

-

After acclimatization, switch the diet of the mice to an atherogenic high-fat diet.

-

Maintain the mice on the high-fat diet for a period of 17 weeks to induce the development of significant atherosclerotic plaques.[5][7]

-

Monitor the body weight and general health of the mice regularly.

Protocol 2: Preparation and Administration of Lp-PLA2 Inhibitor (Darapladib)

This protocol details the preparation and oral administration of darapladib to mice.

Materials:

-

Darapladib

-

Dimethyl sulfoxide (DMSO)

-

Carboxymethylcellulose sodium (CMC-Na) or Saline

-

Oral gavage needles

-

Syringes

-

Balance and weighing supplies

Procedure:

-

Preparation of Vehicle:

-

For a saline vehicle, use sterile 0.9% sodium chloride solution.

-

For a CMC-Na vehicle, prepare a 0.5% solution of CMC-Na in sterile water. A stock solution of the inhibitor may first be dissolved in a minimal amount of DMSO. For example, dissolve darapladib in DMSO at a concentration of 100 mg/mL and then dilute to a final concentration of 5 mg/mL in 0.5% CMC-Na for administration.[8]

-

-

Preparation of Darapladib Solution:

-

Calculate the required amount of darapladib based on the number of mice and the dosage (50 mg/kg/day).

-

On each day of treatment, freshly prepare the darapladib solution by dissolving it in the chosen vehicle to the desired final concentration (e.g., 5 mg/mL). Ensure the solution is homogenous.

-

-

Administration:

-

Weigh each mouse to determine the exact volume of the darapladib solution to be administered.

-

Administer the solution once daily via oral gavage. For a 25g mouse at a 50 mg/kg dose, this would be 1.25 mg, which corresponds to 0.25 mL of a 5 mg/mL solution.

-

The control group should receive an equivalent volume of the vehicle alone.

-

Continue the administration for the entire treatment period (e.g., 6 weeks).[5][6]

-

Protocol 3: Assessment of Atherosclerotic Plaque Burden

This protocol outlines the quantification of atherosclerotic plaques in the aorta.

Materials:

-

Euthanasia supplies (e.g., CO2 chamber, isoflurane)

-

Dissection tools

-

Perfusion buffer (e.g., phosphate-buffered saline - PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Sudan IV stain

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

At the end of the treatment period, euthanize the mice.

-

Perfuse the circulatory system with PBS to flush out the blood, followed by perfusion with a fixative.

-

Carefully dissect the entire aorta from the arch to the abdominal bifurcation.

-

Clean the aorta of any surrounding adipose and connective tissue.

-

Cut the aorta longitudinally and pin it flat on a suitable surface.

-

Stain the aorta with Sudan IV solution to visualize the lipid-rich atherosclerotic plaques.

-

Capture high-resolution images of the stained aorta.

-

Use image analysis software to quantify the total aortic surface area and the plaque-covered area.

-

Express the plaque burden as a percentage of the total aortic surface area.

Protocol 4: Analysis of Inflammatory Markers

This protocol describes methods to assess the inflammatory status of the treated mice.

Materials:

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

ELISA kits for hs-CRP and IL-6

-

RNA extraction kit

-

qRT-PCR reagents and instrument

Procedure:

-

Serum Analysis:

-

Gene Expression Analysis in Aortic Tissue:

-

Excise a portion of the aorta (e.g., the aortic arch).

-

Isolate total RNA from the tissue using a suitable RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA.

-

Use quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of inflammatory genes such as MCP-1, VCAM-1, and TNF-α.[5][7] Use appropriate housekeeping genes for normalization.

-

Visualizations

Signaling Pathway of Lp-PLA2 in Atherosclerosis

References

- 1. mdpi.com [mdpi.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Lipoprotein associated phospholipase A2: role in atherosclerosis and utility as a biomarker for cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]

- 8. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Lp-PLA2-IN-1 Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a proinflammatory enzyme primarily associated with low-density lipoprotein (LDL) particles in human plasma.[1][2][3] The enzyme plays a critical role in the progression of atherosclerosis by hydrolyzing oxidized phospholipids within LDL, generating potent pro-inflammatory mediators such as lysophosphatidylcholine and oxidized free fatty acids.[2][4] These products contribute to vascular inflammation and the formation of atherosclerotic plaques.[2] Lp-PLA2-IN-1 is a potent and selective inhibitor of the Lp-PLA2 enzyme, making it a valuable tool for research into atherosclerosis, Alzheimer's disease, and other inflammatory conditions.[5] Proper preparation of this compound stock and working solutions is crucial for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound in a cell culture setting.

Lp-PLA2 Signaling Pathway and Inhibition

The diagram below illustrates the enzymatic action of Lp-PLA2 in promoting inflammation and atherosclerosis, and the mechanism of inhibition by this compound.

Caption: Lp-PLA2 hydrolyzes oxidized phospholipids on LDL, promoting inflammation. This compound inhibits this process.

Quantitative Data Summary

This table summarizes the essential properties of this compound. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.

| Property | Data | Reference |

| IUPAC Name | 1-methyl-3-(2-(4-((4-(trifluoromethyl)pyridin-2-yl)oxy)phenoxy)ethoxy)pyrazin-2(1H)-one | Derived from chemical structure[5] |

| Molecular Formula | C₂₄H₁₈F₅N₃O₃ | MedChemExpress |

| Molecular Weight | 519.42 g/mol | MedChemExpress |

| Primary Solvent | Dimethyl sulfoxide (DMSO) | [6][7] |

| Recommended Stock Conc. | 10-50 mM | General practice |

| Stock Solution Storage | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years.[5] | [5] |

| Cell Culture Conditions | Final DMSO concentration should be <0.5%, ideally ≤0.1%.[6][7] | [6][7] |

Experimental Protocols

Materials and Equipment

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile serological pipettes and pipette tips

-

Analytical balance (sensitive to 0.01 mg)

-

Vortex mixer

-

Sonicator bath (optional)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Safety Precautions

-

This compound is a bioactive small molecule. The toxicological properties may not be fully known.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.

-

Refer to the Safety Data Sheet (SDS) from the manufacturer for complete safety information.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution in DMSO.

-

Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

-

Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh 5.19 mg of this compound powder and transfer it to the tube.

-

Calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

Mass (mg) = 0.010 mol/L x 0.001 L x 519.42 g/mol x 1000 = 5.19 mg

-

-

Solubilization: Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.

-

Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is difficult, sonicate the solution in a water bath for 5-10 minutes.[8] Visually inspect the solution against a light source to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[5]

-

Storage: Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[5]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM stock solution to a final concentration of 10 µM in a cell culture well containing 1 mL of medium. The key is to maintain a final DMSO concentration below 0.1% to prevent cytotoxicity.

-

Thaw Stock: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

-

Intermediate Dilution (Recommended): To avoid precipitation when adding the DMSO stock directly to the aqueous culture medium, perform an intermediate dilution in DMSO.[6] However, for a 1:1000 final dilution, direct addition is often acceptable. For higher final concentrations, serial dilution is critical.

-

Final Dilution: The final desired concentration is 10 µM, and the stock is 10 mM (10,000 µM). This requires a 1:1000 dilution.

-

Add 1 µL of the 10 mM stock solution directly to the 1 mL of cell culture medium in the well.

-

Final DMSO Concentration: (1 µL DMSO / 1001 µL total volume) ≈ 0.1%.

-

-

Mixing: Gently mix the medium in the well or plate by swirling to ensure uniform distribution of the inhibitor.

-

Vehicle Control: It is critical to include a vehicle control in the experiment.[6] Prepare a control well by adding the same volume of pure DMSO to the cell culture medium (e.g., 1 µL of DMSO per 1 mL of medium).

-

Incubation: Incubate the cells with this compound or the DMSO vehicle control for the desired experimental duration.

Experimental Workflow Diagram

The following diagram outlines the complete workflow from receiving the compound to treating cells.

Caption: Workflow for preparing and using this compound in cell culture experiments.

References

- 1. ahajournals.org [ahajournals.org]

- 2. labcorp.com [labcorp.com]

- 3. The role of lipoprotein-associated phospholipase A2 in atherosclerosis may depend on its lipoprotein carrier in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. glpbio.com [glpbio.com]

Application Notes and Protocols for Lp-PLA2 Activity Assay Kit for Inhibitor Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis. Secreted by inflammatory cells such as macrophages, Lp-PLA2 circulates primarily bound to low-density lipoprotein (LDL) cholesterol. Within atherosclerotic plaques, it hydrolyzes oxidized phospholipids on LDL particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs). These products contribute to plaque progression and instability, making Lp-PLA2 a significant therapeutic target for cardiovascular diseases. This document provides detailed protocols for screening potential inhibitors of Lp-PLA2 activity using a colorimetric assay.

Principle of the Assay

The Lp-PLA2 activity assay is a colorimetric method designed for the quantitative measurement of Lp-PLA2 enzymatic activity. The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP). In the presence of Lp-PLA2, the enzyme hydrolyzes the acyl group at the sn-2 position of the MNP substrate. This reaction releases 4-nitrophenylsuccinate, which subsequently decomposes to produce the chromogenic product 4-nitrophenol. The rate of 4-nitrophenol formation is directly proportional to the Lp-PLA2 activity and can be measured by monitoring the increase in absorbance at 405 nm. Potential inhibitors of Lp-PLA2 will decrease the rate of this color change.

Materials and Reagents

-

Recombinant human Lp-PLA2 enzyme

-

Lp-PLA2 substrate (1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (potential inhibitors)

-

Positive control inhibitor (e.g., Darapladib)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Multichannel pipette

-

Serological pipettes

-

Reagent reservoirs

-

Incubator set to 37°C

Experimental Protocols

Reagent Preparation

-

Assay Buffer (1X): Prepare the assay buffer by dissolving the respective components in deionized water. For example, to prepare a 25 mM Tris-HCl, pH 7.5 buffer with 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100, calculate the required mass of each solid component for the desired final volume, dissolve in water, adjust the pH to 7.5, and bring to the final volume. Filter sterilize and store at 4°C.

-

Lp-PLA2 Enzyme Stock Solution: Reconstitute the lyophilized recombinant human Lp-PLA2 enzyme in Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

-

Working Lp-PLA2 Enzyme Solution: On the day of the experiment, dilute the Lp-PLA2 enzyme stock solution with Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the absorbance change is within the linear range of the microplate reader over the assay period.

-

Substrate Stock Solution: The substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine, is often supplied in an organic solvent. If starting from a powder, dissolve it in a suitable organic solvent like ethanol to prepare a concentrated stock solution.

-

Working Substrate Solution: Evaporate the solvent from an appropriate volume of the substrate stock solution using a gentle stream of nitrogen. Reconstitute the dried substrate in Assay Buffer to the final working concentration (e.g., 1.66 mM). Vortex thoroughly until the solution is clear to ensure complete dissolution.

-

Test Compound and Control Inhibitor Stock Solutions: Prepare stock solutions of the test compounds and the positive control inhibitor (e.g., Darapladib) in 100% DMSO at a high concentration (e.g., 10 mM).

-

Serial Dilutions of Test Compounds: Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid solvent effects on enzyme activity.

Assay Procedure for Inhibitor Screening

-

Plate Setup:

-

Blank (No Enzyme) Control: Add Assay Buffer to these wells.

-

Vehicle (No Inhibitor) Control: Add the working Lp-PLA2 enzyme solution and the same concentration of DMSO as in the test compound wells.

-

Positive Inhibitor Control: Add the working Lp-PLA2 enzyme solution and the positive control inhibitor at a concentration known to cause significant inhibition.

-

Test Compound Wells: Add the working Lp-PLA2 enzyme solution and the various dilutions of the test compounds.

-

-

Pre-incubation: Add 50 µL of the working Lp-PLA2 enzyme solution to the appropriate wells (Vehicle Control, Positive Inhibitor Control, and Test Compound wells). Add 50 µL of Assay Buffer to the Blank wells. Then, add 25 µL of the serially diluted test compounds, positive control inhibitor, or vehicle (Assay Buffer with DMSO) to the respective wells.

-

Incubation with Inhibitor: Gently tap the plate to mix and incubate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.

-

Initiate Reaction: Add 25 µL of the working substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.

Data Presentation and Analysis

Calculation of Percentage Inhibition

-

Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Correct for background absorbance by subtracting the rate of the blank (no enzyme) control from all other rates.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100

Where:

-

V_inhibitor is the rate of reaction in the presence of the test compound.

-

V_vehicle is the rate of reaction in the vehicle (no inhibitor) control.

-

Determination of IC50 Value

The IC50 value is the concentration of an inhibitor that reduces the enzyme activity by 50%.

-

Plot a dose-response curve: Plot the percentage inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

-

Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation (also known as a four-parameter logistic equation).

-

Determine the IC50: The software will calculate the IC50 value from the fitted curve.

Sample Data and Analysis

Below is a sample dataset and its analysis to determine the IC50 value of a hypothetical inhibitor.

| Inhibitor Conc. (nM) | Log(Inhibitor Conc.) | Average Absorbance Rate (ΔAbs/min) | % Inhibition |

| 0 (Vehicle) | - | 0.050 | 0.0 |

| 1 | 0 | 0.045 | 10.0 |

| 10 | 1 | 0.038 | 24.0 |

| 50 | 1.7 | 0.026 | 48.0 |

| 100 | 2 | 0.015 | 70.0 |

| 500 | 2.7 | 0.008 | 84.0 |

| 1000 | 3 | 0.005 | 90.0 |

By plotting % Inhibition vs. Log(Inhibitor Conc.) and performing a non-linear regression analysis, the calculated IC50 value for this hypothetical inhibitor is 52.5 nM .

Visualizations

Lp-PLA2 Signaling Pathway in Atherosclerosis

Caption: Lp-PLA2 signaling pathway in atherosclerosis and point of inhibition.

Experimental Workflow for Lp-PLA2 Inhibitor Screening

Caption: Workflow for Lp-PLA2 inhibitor screening from preparation to data analysis.

Application Notes and Protocols for the Use of an Lp-PLA2 Inhibitor in THP-1 Macrophage Cell Line

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key inflammatory enzyme implicated in the pathogenesis of atherosclerosis. It is primarily produced by inflammatory cells, including macrophages, and circulates in the plasma predominantly bound to low-density lipoprotein (LDL). Within atherosclerotic plaques, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-apoptotic products like lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These products contribute to the recruitment of monocytes, their differentiation into macrophages, and the subsequent formation of lipid-laden foam cells, a hallmark of atherosclerosis.

The human monocytic cell line, THP-1, is a widely used in vitro model to study macrophage biology and the inflammatory processes involved in atherosclerosis. Upon differentiation with phorbol-12-myristate-13-acetate (PMA), THP-1 cells acquire macrophage-like characteristics and can be stimulated with various agents, such as oxidized LDL (ox-LDL) or lipopolysaccharide (LPS), to mimic the inflammatory conditions within an atherosclerotic plaque.

This document provides detailed application notes and protocols for the use of a selective Lp-PLA2 inhibitor, referred to herein as Lp-PLA2-IN-1 , in the THP-1 macrophage cell line. These guidelines are based on the established understanding of Lp-PLA2 signaling in THP-1 cells and are intended to assist researchers in investigating the therapeutic potential of Lp-PLA2 inhibition in a relevant cellular model of vascular inflammation.

Mechanism of Action of Lp-PLA2 in THP-1 Macrophages

In THP-1 macrophages, Lp-PLA2 expression and activity are upregulated by pro-inflammatory stimuli such as ox-LDL, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The signaling pathways mediating this upregulation primarily involve the p38 Mitogen-Activated Protein Kinase (p38 MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathways.[1][2]

Once activated, Lp-PLA2 contributes to a pro-inflammatory and pro-atherogenic phenotype in THP-1 macrophages through several mechanisms:

-

Foam Cell Formation: By generating lyso-PC, Lp-PLA2 promotes the uptake of modified lipoproteins, leading to lipid accumulation and the formation of foam cells.[3]

-

Oxidative Stress: The enzymatic activity of Lp-PLA2 can lead to increased production of reactive oxygen species (ROS), contributing to cellular damage.

-

Apoptosis: Lp-PLA2 has been shown to regulate macrophage apoptosis, a critical process in the development and stability of atherosclerotic plaques.[4]

-